3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O4S/c1-2-23-8-10-24(11-9-23)19-6-7-20(22-21-19)25-12-14-26(15-13-25)32(30,31)18-5-3-4-17(16-18)27(28)29/h3-7,16H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFXLPMPMUTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, identified by its CAS number 886895-02-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 475.6 g/mol. The structure features two piperazine rings, a pyridazine moiety, and a nitrophenyl sulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886895-02-9 |
| Molecular Formula | C21H29N7O4S |
| Molecular Weight | 475.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Piperazine derivatives are known to exhibit a range of biological activities, including inhibition of enzymes such as acetylcholinesterase. This compound's structure suggests potential interactions with neurotransmitter receptors and enzymes, which may explain its pharmacological effects .
Pharmacological Effects
Research indicates that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine may act as:
- Acetylcholinesterase Inhibitors : This activity can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Antihistamines : Similar piperazine compounds have shown dual receptor specificity, acting as both H1 and H3 antagonists, which could be relevant for allergic reactions and other histamine-related conditions .
- Anticancer Agents : Some studies suggest that piperazine derivatives have anticancer properties, possibly through the modulation of growth factor receptors .
Study 1: Acetylcholinesterase Inhibition
A study involving various piperazine derivatives demonstrated that certain compounds effectively inhibited human acetylcholinesterase. The docking studies suggested that the binding affinity was influenced by substituents on the piperazine ring, indicating that modifications could enhance inhibitory activity .
Study 2: Antihistaminic Activity
In a clinical trial assessing the pharmacokinetics of several H1 receptor antagonists, compounds structurally related to this pyridazine derivative exhibited prolonged action and significant receptor binding affinity. This suggests potential therapeutic applications in treating allergic conditions .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyridazine, including the compound , exhibit a range of biological activities:
-
Anticancer Activity :
- Pyridazine derivatives have shown potential as anticancer agents. Studies suggest that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine can inhibit tumor growth and induce apoptosis in cancer cells. For example, a study highlighted the anticancer effects of various pyridazinones, indicating their efficacy against different cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antihypertensive Activity :
Case Studies
Several case studies have been documented to illustrate the applications of this compound:
Comparison with Similar Compounds
Key Findings:
Substituent Position Effects :
- The nitro group position on the phenylsulfonyl moiety significantly influences molecular weight and electronic properties. For example, the 3-nitro isomer (target compound) and 4-nitro analog share nearly identical molecular weights, but the nitro group’s orientation may alter steric interactions or hydrogen-bonding capacity in biological systems.
- The 2-methyl-5-nitro analog exhibits increased molecular weight (475.6 vs. 461.5) due to the methyl group, which could enhance lipophilicity and affect membrane permeability.
Biological Relevance :
- Fluorinated derivatives, such as the 2,4-difluoro analog , are often employed to improve metabolic stability and binding affinity in drug design. The absence of a nitro group in this compound suggests a divergent pharmacological profile compared to nitro-containing analogs.
- Pyridazine derivatives with bulky substituents (e.g., biphenyl or trimethylpyrazole ) may exhibit distinct target selectivity due to enhanced van der Waals interactions or altered steric hindrance.
Synthetic Flexibility: highlights synthetic routes for pyridazinones with fluorophenylpiperazine groups, emphasizing the role of nucleophilic substitution and hydrolysis in modifying the pyridazine core . Similar strategies likely apply to the target compound’s synthesis.
Preparation Methods
Synthesis of 3-Chloro-6-(Piperazin-1-yl)Pyridazine
Starting material : 3,6-Dichloropyridazine.
Reaction :
- Step 1 : 3,6-Dichloropyridazine reacts with 4-ethylpiperazine (1.2 equivalents) in anhydrous acetonitrile under reflux (82°C) for 18–24 hours, using potassium carbonate (2.5 equivalents) as a base.
- Mechanism : SNAr facilitated by the electron-withdrawing chlorine atoms.
- Outcome : 3-(4-Ethylpiperazin-1-yl)-6-chloropyridazine (Yield: 68–72%).
Characterization :
Substitution at Position 6 with Piperazine
Reaction :
- Step 2 : 3-(4-Ethylpiperazin-1-yl)-6-chloropyridazine reacts with excess piperazine (3.0 equivalents) in acetonitrile at 120°C for 36 hours.
- Purpose : Introduces a piperazine group at position 6.
- Outcome : 3-(4-Ethylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine (Yield: 65–70%).
Optimization :
Sulfonylation of Piperazine with 3-Nitrobenzenesulfonyl Chloride
Reaction :
- Step 3 : 3-(4-Ethylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine reacts with 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane at 0–5°C for 2 hours, using triethylamine (2.5 equivalents) as a base.
- Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur atom.
- Outcome : Target compound (Yield: 75–80%).
Side Reactions :
- Disulfonylation : Controlled by using stoichiometric sulfonyl chloride (1.1 eq) and low temperatures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | 82°C | 68–72 |
| 2 | Acetonitrile | 120°C | 65–70 |
| 3 | Dichloromethane | 0–5°C | 75–80 |
Base Selection
| Step | Base | Role |
|---|---|---|
| 1 | K2CO3 | Absorbs HCl, maintains pH |
| 3 | Triethylamine | Scavenges HCl, drives reaction |
- K2CO3 in SNAr reactions avoids side reactions from strong bases.
- Triethylamine in sulfonylation prevents sulfonyl chloride hydrolysis.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Regioselectivity in Substitution
Sulfonylation Selectivity
- Issue : Potential sulfonylation of the 4-ethylpiperazine group.
- Solution : The 4-ethylpiperazine nitrogen is tertiary and less nucleophilic than the secondary piperazine nitrogen at position 6.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Radical Cyclization
- Method : Formal [4+2] cyclization of vinylogous enaminonitriles with sulfonyl hydrazides, though this approach is better suited for pyridazine core synthesis.
Q & A
What are the common synthetic challenges in preparing 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, and how are they addressed methodologically?
Level: Basic
Answer:
The synthesis involves sequential functionalization of the pyridazine core with two distinct piperazine groups. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 3- and 6-positions of pyridazine. This is typically addressed using protective group strategies or stepwise coupling reactions .
- Purification : Due to polar intermediates, column chromatography with gradients of polar solvents (e.g., methanol/dichloromethane) is often required.
- Characterization : Confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry .
What safety protocols are recommended for handling this compound during laboratory experiments?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if handling powders to avoid inhalation .
- Ventilation : Conduct experiments in a fume hood to mitigate exposure to airborne particles.
- Storage : Store in a cool, dry place away from ignition sources (e.g., open flames) due to potential decomposition risks .
How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives with dual piperazine substitutions?
Level: Advanced
Answer:
Contradictions may arise from variations in assay conditions or compound purity. Methodological approaches include:
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability, and in vivo models) to confirm target engagement .
- Purity Assessment : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors.
- Dose-Response Studies : Establish EC/IC values across concentrations to identify activity thresholds .
What computational strategies are employed to predict the binding interactions of this compound with potential biological targets?
Level: Advanced
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Crystallographic data from related piperazine derivatives can guide receptor selection .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over time (50–100 ns trajectories) to assess conformational flexibility and entropy changes .
- QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with activity trends from analogous compounds .
Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Level: Basic
Answer:
- NMR Spectroscopy : - and -NMR confirm substituent positions and piperazine ring conformations.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming sulfonyl-piperazine orientation .
How does the presence of the 3-nitrophenylsulfonyl group influence the compound's reactivity and stability under different experimental conditions?
Level: Advanced
Answer:
- Reactivity : The sulfonyl group acts as a strong electron-withdrawing moiety, increasing susceptibility to nucleophilic attack. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended to assess degradation pathways.
- Photostability : Monitor UV-vis absorption to detect nitro group-mediated photodegradation. Use amber glassware for light-sensitive reactions .
How to design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
Level: Advanced
Answer:
- In Vitro Assays :
- In Vivo Studies : Administer to rodent models and collect plasma samples at timed intervals. Calculate bioavailability (F%) and half-life (t) .
What strategies mitigate synthetic byproducts during the introduction of dual piperazine groups?
Level: Advanced
Answer:
- Sequential Coupling : Introduce the ethylpiperazine group first, followed by the sulfonyl-piperazine moiety to minimize cross-reactivity.
- Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation via controlled heating .
- Byproduct Identification : Use LC-MS to detect and quantify impurities, guiding optimization of reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
